P2X3 Receptor Antagonism: Moderate Potency but a Distinct Chemical Starting Point Compared to Clinical Candidates
The target compound acts as an antagonist at the P2X3 receptor with an EC50 of 340 nM, measured in Xenopus oocytes expressing recombinant rat P2X3 [1]. This is a moderate potency relative to potent clinical candidates like gefapixant (AF-219) which exhibit IC50 values in the low nanomolar range (~30 nM) [2]. However, the compound's unique pyrazole-acetamide scaffold with a morpholino group is structurally distinct from the arylamide or naphthalene-urea backbones common in potent P2X3 antagonists, offering a differentiated chemical starting point for lead optimization.
| Evidence Dimension | P2X3 Receptor Antagonist Potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 340 nM (rat P2X3) |
| Comparator Or Baseline | Gefapixant (AF-219): IC50 ~30 nM (human P2X3) |
| Quantified Difference | Gefapixant is >10-fold more potent. |
| Conditions | Target compound: rat P2X3 in Xenopus oocytes. Gefapixant: human P2X3 in recombinant cell line. A direct head-to-head comparison under identical conditions is not available. |
Why This Matters
For researchers requiring a P2X3 antagonist with a completely different chemotype for target validation or to circumvent intellectual property related to dominant clinical scaffolds, this compound provides a distinct, albeit less potent, alternative.
- [1] BindingDB ChEMBL_147403 (CHEMBL884064). P2X3 antagonist EC50: 340 nM. View Source
- [2] Abdulqawi, R., et al. (2015). P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study. The Lancet, 385(9974), 1198-1205. (Gefapixant IC50 ~30 nM). View Source
